molecular formula C17H18N4S B6461902 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine CAS No. 2549051-93-4

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine

Cat. No.: B6461902
CAS No.: 2549051-93-4
M. Wt: 310.4 g/mol
InChI Key: VCYJOSPXHGXPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a pyrazolyl group and a sulfanyl group attached to an ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazolyl Intermediate

    • Starting with 3,5-dimethylpyrazole, the intermediate can be synthesized through a reaction with an appropriate halogenated compound under basic conditions.
    • Example: Reacting 3,5-dimethylpyrazole with 1-bromo-2-ethylbenzene in the presence of a base like potassium carbonate.
  • Formation of the Pyrazine Core

    • The pyrazine core can be constructed via a condensation reaction involving a suitable diamine and a diketone.
    • Example: Condensing 2,3-diaminopyrazine with 2,3-butanedione.
  • Coupling Reaction

    • The final step involves coupling the pyrazolyl intermediate with the pyrazine core.
    • Example: Using a palladium-catalyzed cross-coupling reaction to attach the pyrazolyl group to the pyrazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.

    Process Intensification: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the ethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its unique structure.

    Antimicrobial Activity: Investigated for its potential antimicrobial properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-ethylphenyl)sulfanyl]pyrazine depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-methylphenyl)sulfanyl]pyrazine: Similar structure but with a methyl group instead of an ethyl group.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(2-phenylsulfanyl]pyrazine: Lacks the ethyl group on the phenyl ring.

Uniqueness

    Substituent Effects: The presence of the ethyl group on the phenyl ring can influence the compound’s reactivity and binding properties, making it unique compared to its analogs.

    Biological Activity: The specific substitution pattern may confer unique biological activities not seen in similar compounds.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-(2-ethylphenyl)sulfanylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-4-14-7-5-6-8-15(14)22-17-16(18-9-10-19-17)21-13(3)11-12(2)20-21/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYJOSPXHGXPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN=C2N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.